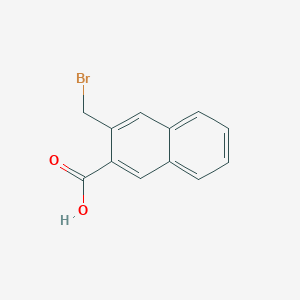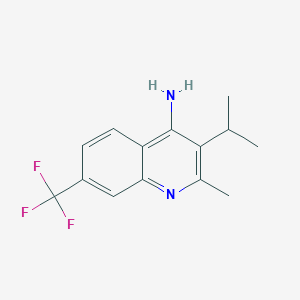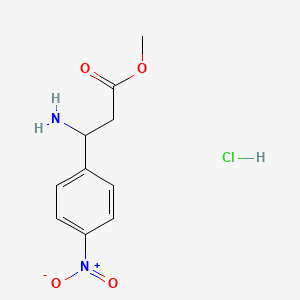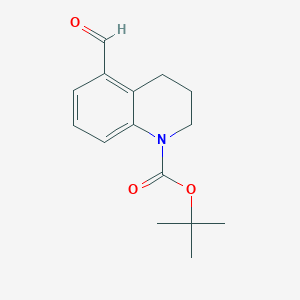
3,4-Dihydro-6,7-dimethoxy-1-(2-methylbutyl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is a synthetic organic compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline can be achieved through a multi-step process involving the following key steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method. This involves the reaction of an aromatic aldehyde with an amine to form an imine, which is then cyclized to form the isoquinoline core.
Introduction of the 2-Methylbutyl Group: The 2-methylbutyl group can be introduced through an alkylation reaction. This involves the reaction of the isoquinoline core with an appropriate alkyl halide under basic conditions to form the desired product.
Methoxylation: The methoxy groups at positions 6 and 7 can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow synthesis and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted isoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of neurodegenerative diseases, cancer, and infectious diseases.
Biological Studies: It is used as a probe to study the biological pathways and mechanisms involved in various diseases.
Chemical Biology: The compound is used in chemical biology to study the interactions between small molecules and biological macromolecules.
Pharmaceutical Development: It serves as a lead compound in the development of new pharmaceutical drugs.
Mecanismo De Acción
The mechanism of action of 6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in the progression of cancer or neurodegenerative diseases. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A similar compound with a tetrahydroisoquinoline core, known for its biological activities.
6,7-Dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a methyl group at position 1, used in medicinal chemistry.
Uniqueness
6,7-Dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline is unique due to the presence of the 2-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other isoquinoline derivatives and contributes to its specific interactions with biological targets.
Propiedades
Número CAS |
20232-65-9 |
|---|---|
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
6,7-dimethoxy-1-(2-methylbutyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C16H23NO2/c1-5-11(2)8-14-13-10-16(19-4)15(18-3)9-12(13)6-7-17-14/h9-11H,5-8H2,1-4H3 |
Clave InChI |
YOUNAVYUPVYFAI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1=NCCC2=CC(=C(C=C21)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B11853996.png)







![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
